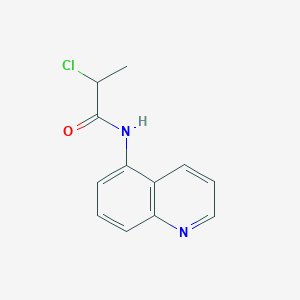![molecular formula C10H10Cl3NO B3362513 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide CAS No. 1000930-23-3](/img/structure/B3362513.png)
2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide
Vue d'ensemble
Description
2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide is a chemical compound with the molecular formula C10H10Cl3NO. Its molecular weight is 266.55 . It is used in the synthesis of the drug Sertraline .
Molecular Structure Analysis
The molecular structure of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide can be represented by the InChI code: 1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-3-8(12)9(13)4-7/h2-4H,5-6H2,1H3 .Physical And Chemical Properties Analysis
2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide is a powder with a molecular weight of 266.55. It is stored at room temperature .Applications De Recherche Scientifique
Molecular Structure and Conformation Analysis
Studies on related compounds, such as 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide and N-(2,5‐Dichlorophenyl)acetamide, reveal insights into the molecular structure and conformation of chlorophenylacetamides. For instance, the N—H bond orientation and hydrogen bonding interactions in these compounds have been examined, providing a basis for understanding similar compounds like 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide. This information is crucial for predicting the reactivity and interaction of these compounds in various chemical environments (Gowda, Foro, Svoboda, & Fuess, 2009); (Gowda, Foro, & Fuess, 2007).
Synthesis and Characterization
Research on the synthesis and characterization of compounds like 2-hydroxy-N-methyl-N-phenyl-acetamide provides a framework for understanding the chemical pathways and properties of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide. These studies include methods for acetylation, esterfication, and ester interchange steps, which are likely relevant for similar compounds (Zhong-cheng & Wan-yin, 2002).
NMR Spectral Studies
NMR spectral studies on N-(j, k-Dichlorophenyl)- and N-(j, k-Dimethylphenyl)-acetamides have helped understand the electronic environment and structural dynamics of chlorophenylacetamides. This research is essential for elucidating the structural nuances of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide (Gowda & Gowda, 2007).
Transsilylation Reactions
Studies on the reaction of N-methyl-N-trimethylsilylacetamide with silanes ClCH2SiR1R2Cl provide insights into the behavior of chloroacetamides in transsilylation reactions. These findings can be extrapolated to understand similar reactions involving 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide (Lazareva & Lazarev, 2017).
Gas Electron Diffraction Studies
Research on the molecular structure of N-Methylacetamide, as studied by gas electron diffraction, provides essential information on bond distances and angles that could be relevant for understanding the structure of 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide (Kitano, Fukuyama, & Kuchitsu, 1973).
Safety and Hazards
The safety information for 2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide indicates that it is dangerous. It has hazard statements H302, H315, H318, H335, which suggest that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .
Propriétés
IUPAC Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-14(10(15)5-11)6-7-2-3-8(12)9(13)4-7/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTEJWTRZRUWVFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=C(C=C1)Cl)Cl)C(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dichlorophenyl)methyl]-N-methylacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



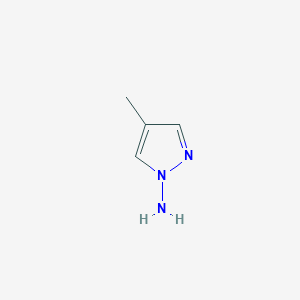
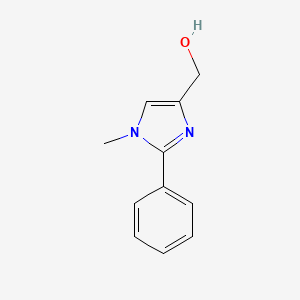
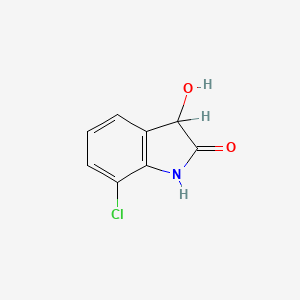

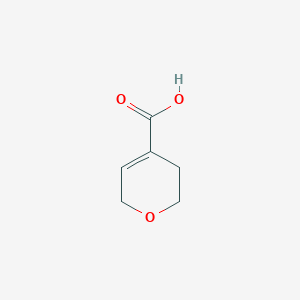
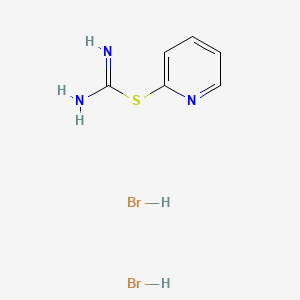
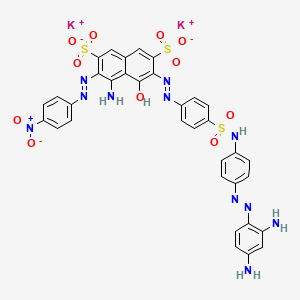
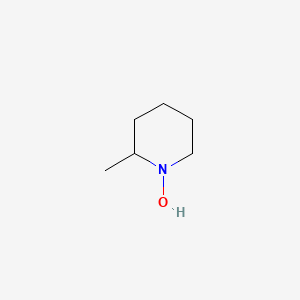

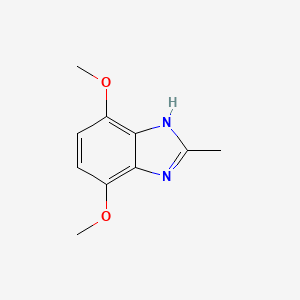
![2,3-Dihydropyrrolo[2,1-b][1,3]thiazole](/img/structure/B3362492.png)


